3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

Catalog No.
S14270218
CAS No.
M.F
C20H25NO5
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

Product Name

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

IUPAC Name

4-(7-methoxynaphthalen-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H25NO5/c1-20(2,3)26-19(24)21-16(12-18(22)23)10-13-5-6-14-7-8-17(25-4)11-15(14)9-13/h5-9,11,16H,10,12H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

GWRBVNZADVWKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CC(=C2)OC)CC(=O)O

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group on the amino functional group, a butyric acid backbone, and a methoxy-substituted naphthalene moiety. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₉NO₃
  • Molecular Weight: 273.32 g/mol

This compound is part of a broader class of amino acid derivatives that are often utilized in medicinal chemistry and peptide synthesis due to their unique structural properties and biological activities.

, including:

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make the compound versatile for further chemical modifications and applications in synthetic chemistry.

  • Antagonistic Activity: Analogues of this compound have been investigated for their ability to inhibit specific hormone releases, suggesting potential applications in hormone-related therapies.
  • Antimicrobial Properties: Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents.

Several methods have been reported for synthesizing 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Stepwise Synthesis: A common approach involves the protection of the amino group with a Boc group followed by the coupling of the naphthalene derivative through standard peptide coupling techniques.
  • Purification: After synthesis, purification is often achieved through chromatography techniques to isolate the desired product from by-products.

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid finds applications in:

  • Peptide Synthesis: As a building block for creating complex peptides and proteins.
  • Drug Development: Potential use in pharmaceutical formulations targeting specific biological pathways.
  • Research: Utilized in studies exploring the structure-activity relationship of amino acid derivatives.

Several compounds share structural similarities with 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid. Notable examples include:

Compound NameStructureUnique Features
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acidStructureContains a different naphthalene position, affecting hydrophobic interactions.
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acidIncorporates trifluoromethyl groups, enhancing lipophilicity and potency against certain targets.
D-2-aminooxy-3-methylbutanoic acidFeatures an aminoxy group which may influence biological activity differently than standard amino groups.

These compounds highlight the structural diversity within this class of molecules and underscore the unique properties imparted by different substituents and functional groups.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

359.17327290 g/mol

Monoisotopic Mass

359.17327290 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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